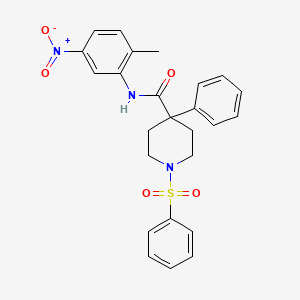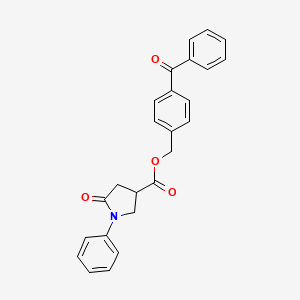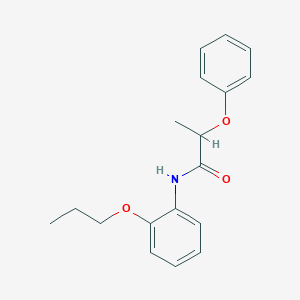
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide
Descripción general
Descripción
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a phenylsulfonyl group, and a nitrophenyl moiety, making it a versatile molecule for chemical modifications and functional studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a phenylsulfonyl group to the piperidine ring.
Amidation: The formation of the carboxamide linkage.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and coupling reagents for amidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: Formation of N-(2-methyl-5-aminophenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Oxidation: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group and phenylsulfonyl moiety play crucial roles in binding to the active sites of target proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine: A compound with similar structural features but different biological activities.
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide: Another related compound with distinct chemical properties.
Uniqueness
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse modifications, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-19-12-13-21(28(30)31)18-23(19)26-24(29)25(20-8-4-2-5-9-20)14-16-27(17-15-25)34(32,33)22-10-6-3-7-11-22/h2-13,18H,14-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMVXQLYUJOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]benzimidazole;oxalic acid](/img/structure/B4164000.png)
![Oxalic acid;1-[3-[3-(trifluoromethyl)phenoxy]propyl]benzimidazole](/img/structure/B4164003.png)
![1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164015.png)
![7-[1,3-Benzodioxol-5-yl-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4164019.png)
![1-[3-(4-Methylphenyl)sulfanylpropyl]benzimidazole;oxalic acid](/img/structure/B4164024.png)
![N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4164033.png)
![ethyl 7-[4-(dimethylamino)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164040.png)

![3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid](/img/structure/B4164075.png)
![(4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4164080.png)
![3,3'-{[5-bromo-2-(carboxymethoxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164084.png)
